molecular formula C12H16S B12603889 2-(2,5-Dimethylphenyl)thiolane CAS No. 647843-19-4

2-(2,5-Dimethylphenyl)thiolane

Cat. No.: B12603889
CAS No.: 647843-19-4
M. Wt: 192.32 g/mol
InChI Key: DMZPKESJNNFWIC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)thiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by a thiolane ring substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)thiolane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiolane-2-thione. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)thiolane undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolane ring to thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiolanes and phenyl derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)thiolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)thiolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur-containing thiolane ring can form covalent bonds with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing heterocycle with a five-membered ring.

    Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.

    Thiolane: The parent compound without the 2,5-dimethylphenyl substitution.

Uniqueness

2-(2,5-Dimethylphenyl)thiolane is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

647843-19-4

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)thiolane

InChI

InChI=1S/C12H16S/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

DMZPKESJNNFWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCS2

Origin of Product

United States

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